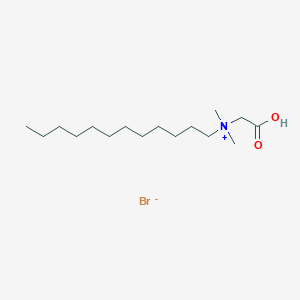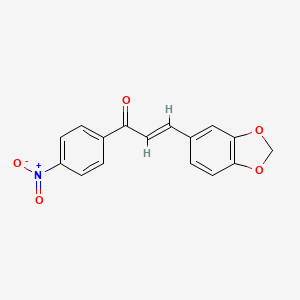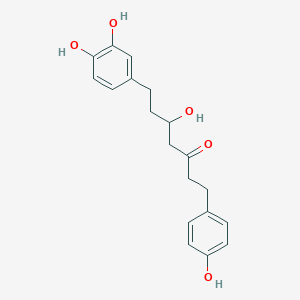
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one is a diarylheptanoid.
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one is a natural product found in Curcuma kwangsiensis and Alnus japonica with data available.
Applications De Recherche Scientifique
Presence in Natural Products : This compound is identified as a type of diarylheptanoid, a class of natural compounds. Diarylheptanoids have been isolated from various plants, such as Zingiber officinale (ginger) and Curcuma comosa, suggesting their widespread presence in nature (Kikuzaki, Kobayashi, & Nakatani, 1991).
Antioxidant Properties : Several studies have investigated the antioxidant properties of diarylheptanoids. For instance, research on wood bark-derived diarylheptanoids, including compounds structurally similar to 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one, revealed promising antioxidant potential, surpassing even well-known antioxidants like curcumin (Ponomarenko et al., 2014).
Hypolipidemic Action : Diarylheptanoids extracted from Curcuma xanthorrhiza demonstrated significant hypolipidemic action, inhibiting hepatic triglyceride secretion, which indicates potential for managing lipid disorders (Suksamrarn et al., 1994).
Neuroprotective Activity : The neuroprotective effects of diarylheptanoids against glutamate-induced oxidative stress in neuronal cells were observed in a study, highlighting potential applications in neurodegenerative disease management (Jirásek, Amslinger, & Heilmann, 2014).
Cytotoxic Activities : Diarylheptanoids from Juglans regia L. showed moderate cytotoxic activities against cancer cell lines, suggesting potential for cancer research (Jin et al., 2019).
Choleretic Activity : A study on Curcuma comosa isolated diarylheptanoids and found them to have choleretic activity, which could be relevant in the treatment of gallbladder diseases (Suksamrarn et al., 1997).
Anti-inflammatory Effects : Diarylheptanoids from Curcuma comosa exhibited anti-inflammatory properties by inhibiting nitric oxide production in macrophage cells, indicating potential therapeutic applications in inflammation-related disorders (Sornkaew et al., 2015).
Propriétés
Numéro CAS |
93559-25-2 |
|---|---|
Nom du produit |
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one |
Formule moléculaire |
C19H22O5 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one |
InChI |
InChI=1S/C19H22O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,17,20,22-24H,3-4,8-9,12H2 |
Clé InChI |
OAGXTVOZBKKJKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



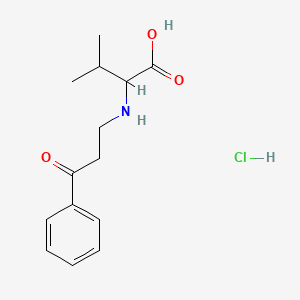
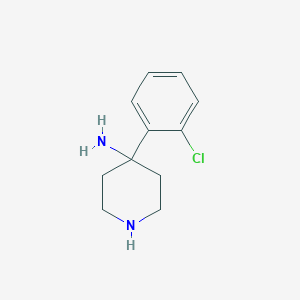
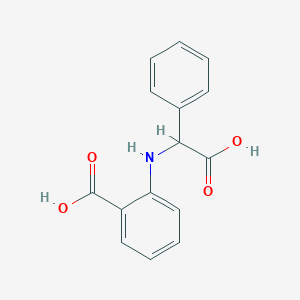
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-propyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B1661607.png)
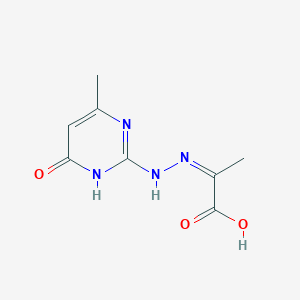

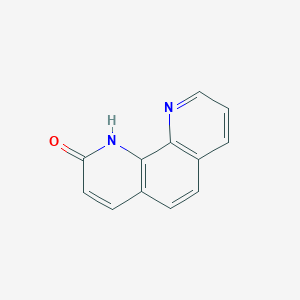
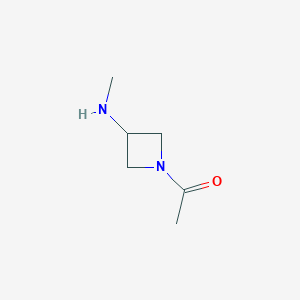
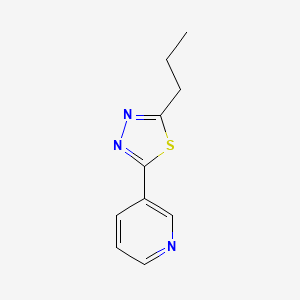
![2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1661617.png)
![benzyl({[(1R,2R)-2-phenylcyclopropyl]methyl})amine](/img/structure/B1661620.png)
